molecular formula C8H7NOS B8608718 6-methylthieno[3,2-c]pyridin-4(5H)-one

6-methylthieno[3,2-c]pyridin-4(5H)-one

Cat. No. B8608718
M. Wt: 165.21 g/mol
InChI Key: HLZSGBLQIHUSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020342

Procedure details

To a mixture of 8.2 g of 2-methyl-3-(2-thienyl)acrylic acid and 9.5 ml of triethylamine in 45 ml of acetone was added dropwise 7.2 ml of ethyl chlorocarbonate over a period of 30 minutes under ice-cooling with stirring. After being stirred for 1 hour, a solution of 5.1 g of sodium azide in 10 ml of water was added dropwise over 30 minutes, and then stirred for 1 hour. The reaction mixture was poured into water and extracted with benzene. The extract was washed with water and saturated saline, and dried over anhydrous magnesium sulfate. Drying agent was removed by filtration, and the solvent was removed under reduced pressure, and then 15 ml of diphenylether was added to the residue. The resultant solution was added dropwise to a mixture of 14 ml of tri-n-butylamine and 35 ml of diphenylether at 200° C. When addition was complete, the reaction mixture was allowed to cool and the crystalline precipitate was washed with diethyl ether to give 6.2 g of 6-methylthieno[3,2-c]pyridin-4(5H)-one as a pale yellow powder.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2](=[CH:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3](O)=O.C([N:14]([CH2:17]C)CC)C.C(Cl)(=O)[O:20]CC.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[CH3:3][C:2]1[NH:14][C:17](=[O:20])[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC(C(=O)O)=CC=1SC=CC1
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After being stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Drying agent
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
15 ml of diphenylether was added to the residue
ADDITION
Type
ADDITION
Details
The resultant solution was added dropwise to a mixture of 14 ml of tri-n-butylamine and 35 ml of diphenylether at 200° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the crystalline precipitate was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C(N1)=O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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